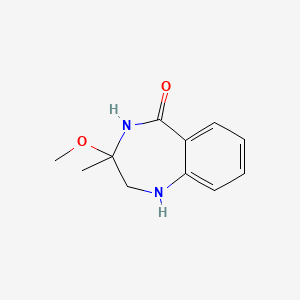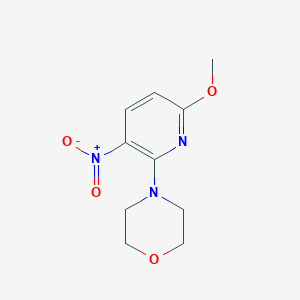
4-(6-methoxy-3-nitropyridin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-methoxy-3-nitropyridin-2-yl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a methoxy group at the 6th position and a nitro group at the 3rd position of the pyridine ring, which is further attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methoxy-3-nitropyridin-2-yl)morpholine typically involves the following steps:
Methoxylation: The methoxy group is introduced via methoxylation reactions, often using methanol and a suitable catalyst.
Morpholine Ring Formation: The final step involves the formation of the morpholine ring, which can be achieved through cyclization reactions involving diethanolamine and a dehydrating agent such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methoxylation processes, followed by cyclization under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(6-methoxy-3-nitropyridin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The morpholine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, alkyl halides.
Cyclization: Diethanolamine, sulfuric acid.
Major Products Formed
Reduction: 4-(6-Amino-3-nitropyrid-2-yl)morpholine.
Substitution: Various substituted morpholine derivatives.
Cyclization: Complex heterocyclic compounds.
Scientific Research Applications
4-(6-methoxy-3-nitropyridin-2-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of morpholine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-(6-methoxy-3-nitropyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring enhances the compound’s ability to interact with biological membranes and proteins, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
4-(6-Methoxy-3-nitropyrid-2-yl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-(6-Methoxy-3-nitropyrid-2-yl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of a morpholine ring.
Uniqueness
4-(6-methoxy-3-nitropyridin-2-yl)morpholine is unique due to the presence of both a methoxy and a nitro group on the pyridine ring, combined with the morpholine ring. This unique combination of functional groups and ring structure imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Properties
CAS No. |
281223-80-1 |
|---|---|
Molecular Formula |
C10H13N3O4 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
4-(6-methoxy-3-nitropyridin-2-yl)morpholine |
InChI |
InChI=1S/C10H13N3O4/c1-16-9-3-2-8(13(14)15)10(11-9)12-4-6-17-7-5-12/h2-3H,4-7H2,1H3 |
InChI Key |
OYCROQMNSSQIHF-UHFFFAOYSA-N |
SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])N2CCOCC2 |
Canonical SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])N2CCOCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

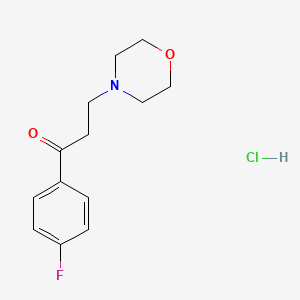

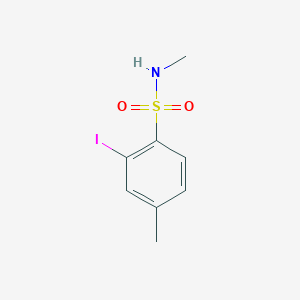
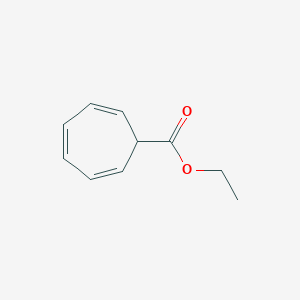
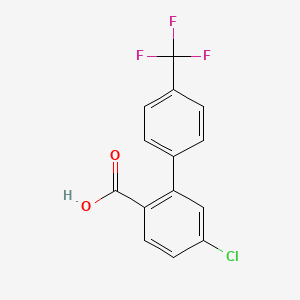
![1-[(Dibenzylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B1654784.png)
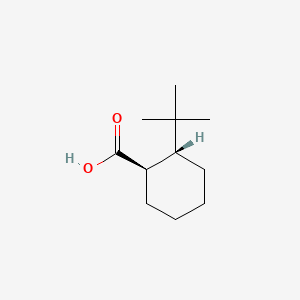
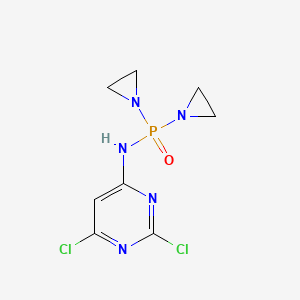
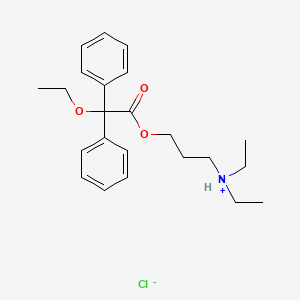

![5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1654791.png)
![2-{(E)-[2-(quinolin-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B1654792.png)
